molecular formula C13H19ClN2O2S B2365379 1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride CAS No. 1580413-73-5

1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride

Cat. No.: B2365379
CAS No.: 1580413-73-5
M. Wt: 302.82
InChI Key: RMFRWRFDMZJAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H18N2O2S·HCl. It is known for its unique structure, which includes an indene moiety fused to a piperazine ring via a sulfonyl group.

Preparation Methods

The synthesis of 1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes involved in cell signaling and metabolism .

Comparison with Similar Compounds

1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(2,3-Dihydro-1H-indene-5-yl)piperazine: Lacks the sulfonyl group, resulting in different chemical and biological properties.

    1-(2,3-Dihydro-1H-inden-5-yl)sulfonyl)ethanol: Contains an ethanol group instead of a piperazine ring, leading to different reactivity and applications.

    1-(2,3-Dihydro-1H-inden-5-yl)sulfonyl)benzene:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S.ClH/c16-18(17,15-8-6-14-7-9-15)13-5-4-11-2-1-3-12(11)10-13;/h4-5,10,14H,1-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFRWRFDMZJAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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